IP3K Inhibitor IP3K Inhibitor TNP is a cell-permeable inhibitor of inositol-1,4,5-trisphosphate 6-kinase 1 (IP6K1; IC50 = 0.55 µM; Ki = 0.24 µM) and IP3K (IC50 = 10.2 µM; Ki = 4.3 µM) that binds to the ATP-binding sites of both enzymes. 1,2 TNP reduces IP7 and IP8 levels (IC50s = ~3 and 1 µM, respectively) and inhibits insulin release in MIN6 cells. It increases intracellular calcium levels in a concentration-dependent manner in HL-60 cells, potentially due to a 2- to 3-fold accumulation of IP3, and induces degranulation in mast cells.
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47um for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2um). Binds to the ATP binding site of IP3K (Ki = 4.3um).
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47 μM for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2 μM). Binds to the ATP binding site of IP3K (Ki = 4.3 μM).
Brand Name: Vulcanchem
CAS No.: 519178-28-0
VCID: VC0004785
InChI: InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Molecular Formula: C20H16F3N7O2
Molecular Weight: 443.4 g/mol

IP3K Inhibitor

CAS No.: 519178-28-0

Cat. No.: VC0004785

Molecular Formula: C20H16F3N7O2

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

IP3K Inhibitor - 519178-28-0

Specification

Description TNP is a cell-permeable inhibitor of inositol-1,4,5-trisphosphate 6-kinase 1 (IP6K1; IC50 = 0.55 µM; Ki = 0.24 µM) and IP3K (IC50 = 10.2 µM; Ki = 4.3 µM) that binds to the ATP-binding sites of both enzymes. 1,2 TNP reduces IP7 and IP8 levels (IC50s = ~3 and 1 µM, respectively) and inhibits insulin release in MIN6 cells. It increases intracellular calcium levels in a concentration-dependent manner in HL-60 cells, potentially due to a 2- to 3-fold accumulation of IP3, and induces degranulation in mast cells.
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47um for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2um). Binds to the ATP binding site of IP3K (Ki = 4.3um).
Reversible inositol hexakisphosphate kinase (IP6K) inhibitor (IC50 = 0.47 μM for inhibition of InsP7 formation). Also inhibits inositol 1,4,5-trisphosphate 3-kinase (IP3K) (IC50 = 10.2 μM). Binds to the ATP binding site of IP3K (Ki = 4.3 μM).
CAS No. 519178-28-0
Molecular Formula C20H16F3N7O2
Molecular Weight 443.4 g/mol
IUPAC Name 6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Standard InChI InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Standard InChI Key DDSBPUYZPWNNGH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Appearance Assay:≥98%A crystalline solid

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